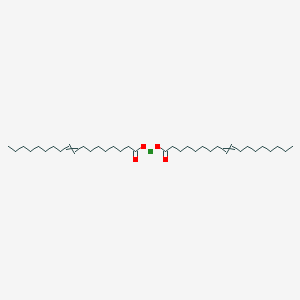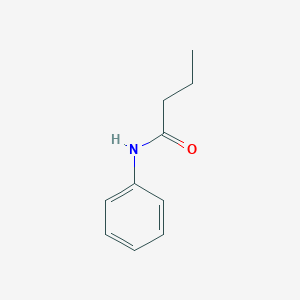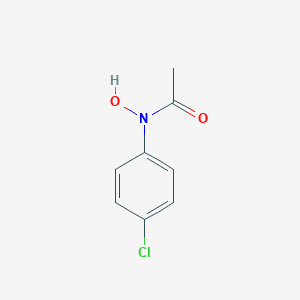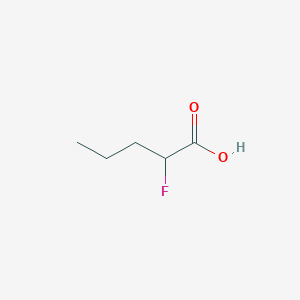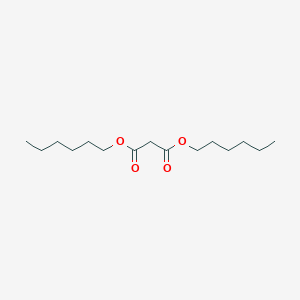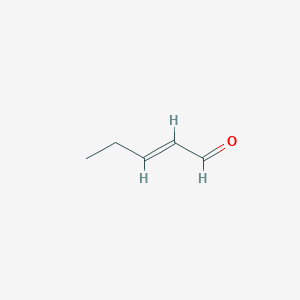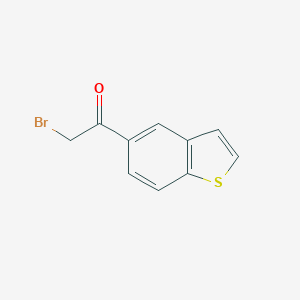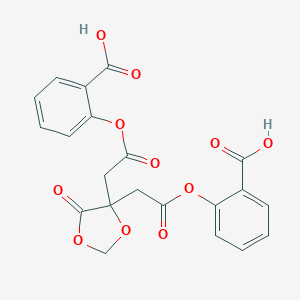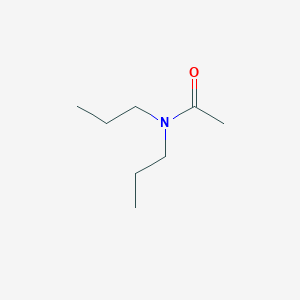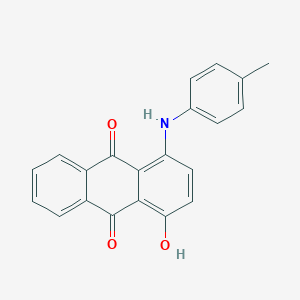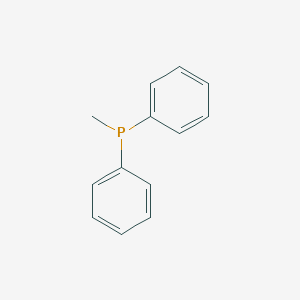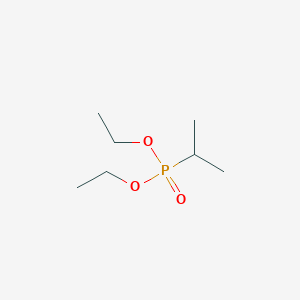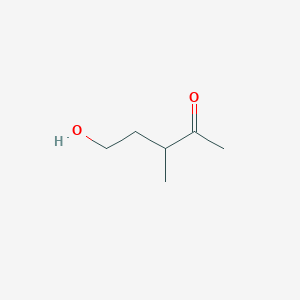
5-Hydroxy-3-methyl-pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-methyl-pentan-2-one, also known as 5-Hydroxy-2-keto-3-methylpentanoic acid, is a chemical compound that belongs to the class of ketones. This compound is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-methyl-pentan-2-one is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. This compound has been shown to enhance the enantioselectivity of various reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Hydroxy-3-methyl-pentan-2-one are not well studied. However, it has been shown to possess antioxidant properties. Additionally, this compound has been shown to exhibit anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hydroxy-3-methyl-pentan-2-one has several advantages for lab experiments. This compound is readily available and inexpensive. Additionally, it is stable under normal laboratory conditions. However, this compound has several limitations. It is toxic and should be handled with care. Additionally, it is not soluble in water, which limits its use in aqueous reactions.
Direcciones Futuras
There are several future directions for research on 5-Hydroxy-3-methyl-pentan-2-one. One potential area of research is the development of new synthetic methodologies using this compound as a chiral auxiliary. Additionally, the antioxidant and anti-inflammatory properties of this compound could be further explored for potential therapeutic applications. Finally, the development of new derivatives of this compound could lead to the discovery of new biologically active molecules.
Conclusion:
In conclusion, 5-Hydroxy-3-methyl-pentan-2-one is a unique chemical compound that has several potential applications in scientific research. This compound has been used as a precursor for the synthesis of various pharmaceutical compounds and as a chiral building block in the synthesis of biologically active molecules. Additionally, it possesses antioxidant and anti-inflammatory properties. While this compound has several advantages for lab experiments, it also has several limitations. Further research on this compound could lead to the discovery of new synthetic methodologies and biologically active molecules.
Métodos De Síntesis
The synthesis of 5-Hydroxy-3-methyl-pentan-2-one is typically achieved through the condensation of 2-methylacetoacetic acid and hydrazine hydrate. This reaction leads to the formation of 5-Hydroxy-3-methyl-pentan-2-one as a white crystalline solid.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-methyl-pentan-2-one has been widely used in scientific research due to its unique properties. This compound has been used as a precursor for the synthesis of various pharmaceutical compounds. Additionally, it has been used as a chiral building block in the synthesis of biologically active molecules.
Propiedades
IUPAC Name |
5-hydroxy-3-methylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(3-4-7)6(2)8/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCMJVMCCJIPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346298 |
Source


|
| Record name | 5-Hydroxy-3-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI) | |
CAS RN |
1567-93-7 |
Source


|
| Record name | 5-Hydroxy-3-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

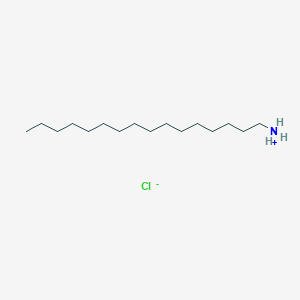
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
